molecular formula C8H7NSe B1206723 Benzyl selenocyanate CAS No. 4671-93-6

Benzyl selenocyanate

Cat. No. B1206723
CAS RN: 4671-93-6
M. Wt: 196.12 g/mol
InChI Key: WSKWDMOVMQKKQI-UHFFFAOYSA-N
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Description

Benzyl selenocyanate is an organoselenium compound found in selenium-enriched garlic . It exhibits chemopreventive activity and inhibits carcinogenesis induced by DMBA, azoxymethane, or benzo[a]pyrene in various animal models . It is also an inhibitor of DNA (cytosine-5)-methyltransferase (Mtase), with an IC50 of 8.4 µM .


Synthesis Analysis

Benzyl selenocyanates can be synthesized from the corresponding benzylic bromides or chlorides in 30-60 minutes using acetonitrile as a solvent . The products may be obtained pure in satisfactory yields without recourse to chromatography .


Molecular Structure Analysis

The molecular formula of Benzyl selenocyanate is C8H7NSe . It contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

Benzyl selenocyanate is metabolized in part via bond cleavage between the benzyl moiety and the selenocyanate function . This metabolism results in the formation of metabolites such as benzoic acid, hippuric acid, and their sulfate and glucuronide conjugates .

Mechanism of Action

Target of Action

Benzyl selenocyanate is a chemopreventive agent that targets various chemically induced tumors in animal models . It has been found to have a potent cytostatic activity against MCF-7 cancer cells .

Mode of Action

Benzyl selenocyanate interacts with its targets by inhibiting DNA (cytosine-5)-methyltransferase (Mtase), an enzyme involved in DNA methylation . This interaction results in changes in the methylation status of DNA, which can affect gene expression and cellular function .

Biochemical Pathways

It is known that this compound can affect very different cellular and metabolic targets . It is also known to be metabolized to other Reactive Selenium Species (RSeS), such as selenols, diselenides, and seleninic acids .

Pharmacokinetics

It is known that benzyl selenocyanate exhibits low(er) cytotoxicity (ic 50 = 31 μm) and no mutagenicity against mammalian cells , suggesting that it may have favorable bioavailability and safety profiles.

Result of Action

The result of benzyl selenocyanate’s action is the inhibition of tumor growth. It has been shown to have cytotoxic activity against colon carcinoma (HT-29) and MCF-7 cells . It also exhibits potent activity against multidrug-resistant MRSA strains .

Action Environment

The action of benzyl selenocyanate can be influenced by various environmental factors. For example, it has been found to be active against a range of bacteria and fungi, even via the gas phase . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature, humidity, and the presence of other chemical species in the environment .

Future Directions

The chemopreventive and anticancer activity of selenocyanate-containing compounds like Benzyl selenocyanate has been deeply studied . In recent years, novel active compounds that combine the selenocyanate moiety with different heterocycles, quinones, or steroids have been reported . These compounds show promising properties as chemopreventive or as anticancer agents , indicating a promising future direction for the study and application of Benzyl selenocyanate.

properties

IUPAC Name

benzyl selenocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NSe/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKWDMOVMQKKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196924
Record name Benzyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl selenocyanate

CAS RN

4671-93-6
Record name Benzyl selenocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4671-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl selenocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4671-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl selenocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL SELENOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ZBE12LSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl selenocyanate

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